molecular formula C12H17F3N2 B2601832 [2-(Dimethylamino)ethyl]({[3-(trifluoromethyl)phenyl]methyl})amine CAS No. 926209-26-9

[2-(Dimethylamino)ethyl]({[3-(trifluoromethyl)phenyl]methyl})amine

Cat. No.: B2601832
CAS No.: 926209-26-9
M. Wt: 246.277
InChI Key: FYGSTEFVMGKXIF-UHFFFAOYSA-N
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Description

Chemical Name: 2-(Dimethylamino)ethylamine Synonyms: Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine, N1,N1-Dimethyl-N2-(3-(trifluoromethyl)phenyl)ethane-1,2-diamine CAS No.: 5502-34-1 (alternatively 685533-92-0) Molecular Formula: C₁₁H₁₅F₃N₂ Molecular Weight: 232.25 g/mol Structural Features:

  • A secondary amine with a dimethylaminoethyl group (–N(CH₃)₂CH₂–) attached to a 3-(trifluoromethyl)benzyl moiety.
  • The trifluoromethyl (–CF₃) group enhances lipophilicity and metabolic stability, while the dimethylamino group contributes to basicity and solubility in acidic environments .

Properties

IUPAC Name

N',N'-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2/c1-17(2)7-6-16-9-10-4-3-5-11(8-10)12(13,14)15/h3-5,8,16H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGSTEFVMGKXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Dimethylamino)ethylphenyl]methyl})amine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 2-(dimethylamino)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(Dimethylamino)ethylphenyl]methyl})amine undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethylphenyl]methyl})amine involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes, receptors, and ion channels, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Compounds for Comparison
Compound Name Structure Molecular Weight Key Features Applications
[Target Compound] <br>2-(Dimethylamino)ethylamine Target Structure 232.25 – Dimethylaminoethyl group<br>– 3-Trifluoromethylbenzyl Pharmaceuticals, agrochemicals
Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e) C₂₄H₂₅F₃N₄O₃S 548.2 – Piperazine-thiazole core
– Ureido linker
Kinase inhibitors, anticancer agents
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine C₁₇H₁₈F₃NO 309.33 – Methoxyphenyl group
– Ethanamine backbone
Receptor binding studies
{2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl}(methyl)amine C₁₁H₁₄F₃NO 233.23 – Methoxyethyl group
– Methylamine substituent
CNS drug candidates
(4-Methylphenyl)methylamine C₁₇H₁₈F₃N 293.33 – Methylphenyl substitution
– Ethylamine chain
Agrochemical intermediates

Key Differences and Implications

Backbone Flexibility: The target compound has a flexible dimethylaminoethyl chain, enabling conformational adaptability for receptor binding. In contrast, piperazine-thiazole derivatives (e.g., 10e) exhibit rigid heterocyclic cores, favoring selective enzyme inhibition .

However, they reduce basicity compared to dimethylamino groups .

Lipophilicity and Bioavailability: The trifluoromethyl group is a common feature in all compounds, improving membrane permeability. The target compound’s dimethylamino group further enhances solubility in physiological pH, offering better bioavailability than purely hydrophobic analogues .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves reductive amination or nucleophilic substitution, similar to high-yield routes reported for 10e (92% yield) . Methoxy-containing analogues (e.g., {2-Methoxy...amine ) may require additional protection-deprotection steps, increasing complexity .

Research Findings and Trends

  • Biological Activity :

    • Piperazine derivatives (e.g., 10e ) show promise in kinase inhibition due to their ability to occupy ATP-binding pockets. The target compound’s simpler structure may lack this specificity but could serve as a scaffold for further functionalization .
    • Fluorine-rich compounds (e.g., {2-Methoxy...amine ) are increasingly studied for CNS applications, leveraging their ability to cross the blood-brain barrier .
  • Metabolic Stability :

    • The trifluoromethyl group reduces oxidative metabolism, a trend observed in both the target compound and analogues like [(4-Methylphenyl)methyl...amine .

Biological Activity

The compound 2-(Dimethylamino)ethylamine, with the molecular formula C12H17F3N2 and CAS Number 926209-26-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 246.27 g/mol
  • Purity : Minimum 95%
  • Structure : The compound features a trifluoromethyl group which is known to enhance biological activity through increased lipophilicity and metabolic stability.

The trifluoromethyl group in the compound is crucial for its interaction with biological targets. Studies have shown that compounds containing this group can significantly enhance potency against various enzymes and receptors. For example, the introduction of a trifluoromethyl group has been associated with improved inhibition of serotonin uptake and enhanced interactions with kinase enzymes, which are critical in cancer pathways .

Pharmacological Effects

  • Anticancer Activity :
    • The compound has demonstrated selective cytotoxicity against cancer cell lines. In vitro studies have reported IC50 values in the nanomolar range against BCR-ABL1 positive cell lines, indicating potent activity against leukemia models .
    • A comparative analysis with related compounds highlighted its superior efficacy due to the trifluoromethyl substitution which stabilizes the binding affinity to target proteins.
  • Neuropharmacology :
    • Preliminary studies suggest potential applications in treating neurological disorders. The dimethylamino group may enhance blood-brain barrier permeability, allowing for central nervous system effects .
  • Enzyme Inhibition :
    • The compound has shown promising results in inhibiting specific kinases involved in tumor growth. Molecular docking studies suggest that it forms stable interactions within the active sites of these enzymes, enhancing its pharmacological profile .

Case Study 1: Antitumor Efficacy

In a study examining various derivatives of trifluoromethylated amines, 2-(Dimethylamino)ethylamine exhibited significant cytotoxic effects against K562 leukemia cells. The study reported an IC50 value of approximately 67 nM, demonstrating its potential as a therapeutic agent in hematological malignancies .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting a role in neuroprotection which warrants further exploration .

Data Summary Table

PropertyValue
Molecular FormulaC12H17F3N2
Molecular Weight246.27 g/mol
CAS Number926209-26-9
IC50 (K562 Cells)67 nM
Neuroprotective EffectYes (preliminary findings)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Dimethylamino)ethylamine, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution using 3-(trifluoromethyl)benzyl chloride and 2-(dimethylamino)ethylamine. A base such as K2_2CO3_3 or NaOH is critical for deprotonation, with reaction optimization at 60–80°C in anhydrous solvents like THF or DMF. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity. Monitoring by 1^1H/13^13C NMR and HPLC is recommended .

Q. How can the structural and electronic properties of this compound be characterized for initial biological screening?

  • Methodological Answer : Use spectroscopic techniques:

  • NMR to confirm amine connectivity and trifluoromethyl presence.
  • FT-IR for C-F stretching (1100–1250 cm1^{-1}) and amine N-H bends.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • Lipophilicity assessment via logP measurements (shake-flask or HPLC methods) to predict membrane permeability .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Screen against target receptors (e.g., GPCRs, ion channels) using radioligand binding assays. For cytotoxicity, use MTT or resazurin assays on cell lines (e.g., HEK293, HeLa). Include positive controls (e.g., known inhibitors) and replicate experiments to minimize variability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to optimize this compound’s bioactivity?

  • Methodological Answer : Synthesize analogs with variations in:

  • Alkyl chain length (e.g., ethyl vs. propyl groups on the amine).
  • Substituents on the phenyl ring (e.g., Cl, Br, or methoxy groups).
    Test analogs in dose-response assays (IC50_{50}/EC50_{50}) and correlate with computational docking studies (AutoDock, Schrödinger) to identify key interactions .

Q. What computational tools predict the pharmacological potential of this compound?

  • Methodological Answer : Use PASS (Prediction of Activity Spectra) to forecast neuroprotective or enzyme-modulating activity. Molecular dynamics simulations (AMBER, GROMACS) can assess binding stability with targets like serotonin receptors. ADMET predictors (SwissADME, pkCSM) evaluate pharmacokinetic profiles .

Q. How should contradictory data in enzyme inhibition assays be resolved?

  • Methodological Answer : Re-evaluate experimental conditions:

  • pH/temperature sensitivity : Test activity across physiological pH (6.8–7.4) and temperatures (25–37°C).
  • Enzyme source : Compare recombinant vs. tissue-extracted enzymes.
  • Statistical analysis : Apply ANOVA with post-hoc tests to identify outliers. Cross-validate with orthogonal assays (e.g., fluorescence-based vs. radiometric) .

Q. What strategies mitigate metabolic instability observed in preclinical studies?

  • Methodological Answer :

  • Isotope labeling (14^{14}C or 3^3H) to track metabolic pathways via LC-MS.
  • Prodrug design : Introduce ester or carbamate moieties to shield amine groups.
  • CYP450 inhibition assays to identify enzymes responsible for degradation (e.g., CYP3A4) .

Q. How can the compound’s interaction with lipid bilayers be studied to improve blood-brain barrier (BBB) penetration?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) to measure binding affinity to lipid models (e.g., POPC vesicles).
  • MD simulations to calculate free energy of insertion into bilayers.
  • In situ perfusion assays in rodent models to quantify BBB permeability .

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